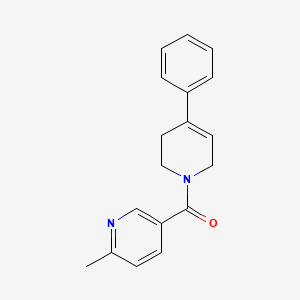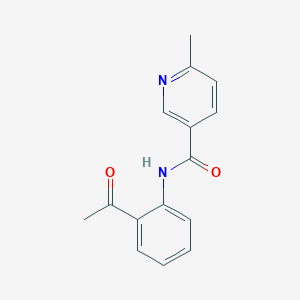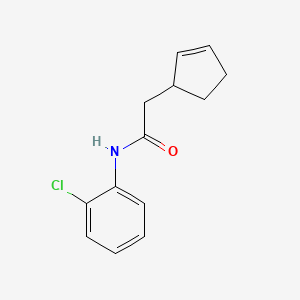
N-(2-chlorophenyl)-2-cyclopent-2-en-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-cyclopent-2-en-1-ylacetamide, commonly known as CP-47,497, is a synthetic cannabinoid that was developed in the 1980s. It is a potent agonist of the CB1 receptor, which is a part of the endocannabinoid system. The endocannabinoid system is involved in a variety of physiological processes, including pain sensation, appetite, and mood regulation. CP-47,497 has been the subject of extensive research due to its potential therapeutic applications.
Mechanism of Action
CP-47,497 acts as a potent agonist of the CB1 receptor, which is a part of the endocannabinoid system. The CB1 receptor is found primarily in the central nervous system and is involved in a variety of physiological processes. When CP-47,497 binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
CP-47,497 has a variety of biochemical and physiological effects. It has been shown to have analgesic properties, making it a potential treatment for chronic pain conditions. It has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, CP-47,497 has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory conditions such as arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using CP-47,497 in lab experiments is its potency. It is a highly potent agonist of the CB1 receptor, which allows for precise control of the experimental conditions. However, one limitation of using CP-47,497 is its potential for abuse. It is a synthetic cannabinoid that can produce psychoactive effects, which could lead to misuse in some settings.
Future Directions
There are several potential future directions for research on CP-47,497. One area of interest is its potential as a treatment for chronic pain conditions. Further research is needed to determine the optimal dosage and administration methods for this application. Another area of interest is its potential as a treatment for anxiety and depression. Additional studies are needed to determine the mechanisms underlying its anxiolytic and antidepressant effects. Finally, CP-47,497 could be studied further as a potential treatment for inflammatory conditions such as arthritis.
Synthesis Methods
CP-47,497 can be synthesized using a variety of methods. One common method involves the reaction of 2-cyclopenten-1-one with 2-chlorobenzoyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with N-methylacetamide to yield CP-47,497.
Scientific Research Applications
CP-47,497 has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic properties, making it a potential treatment for chronic pain conditions. It has also been studied as a potential treatment for anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects in animal models.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-cyclopent-2-en-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c14-11-7-3-4-8-12(11)15-13(16)9-10-5-1-2-6-10/h1,3-5,7-8,10H,2,6,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNGSKQEDKPISN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7457926.png)
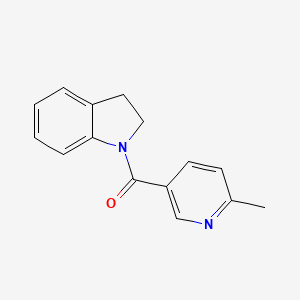
![N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457933.png)
![2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7457940.png)
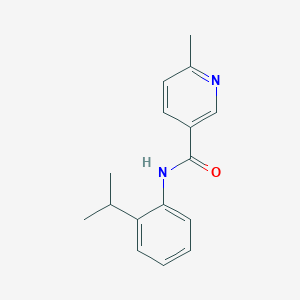



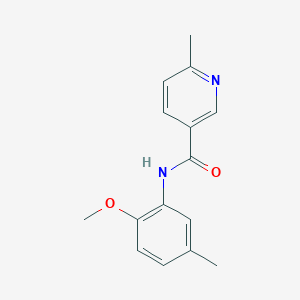
![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7457980.png)
![1-benzyl-N-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7457993.png)
